1,7-Dimethyluric Acid-d3

Description

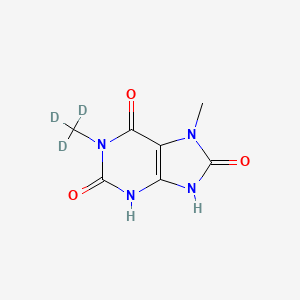

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1-(trideuteriomethyl)-3,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFNCLGCUJJPKU-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)NC(=O)N(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2C)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Dimethyluric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric Acid-d3 is the deuterated form of 1,7-dimethyluric acid, a primary metabolite of caffeine (B1668208).[1][2][3] Its principal application in research and drug development is as a stable isotope-labeled internal standard for the quantification of 1,7-dimethyluric acid in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS).[2] The use of a deuterated standard is critical for accurate bioanalytical methods, as it co-elutes with the analyte of interest, thereby compensating for variations in sample preparation, matrix effects, and instrument response. The kinetic isotope effect resulting from the substitution of hydrogen with deuterium (B1214612) can also provide insights into the metabolic pathways of caffeine and its derivatives.[4][5][6]

Chemical and Physical Properties

The chemical and physical properties of 1,7-Dimethyluric Acid-d3 and its non-deuterated analog are summarized in the table below. This data is essential for accurate weighing, solution preparation, and mass spectrometry settings.

| Property | 1,7-Dimethyluric Acid-d3 | 1,7-Dimethyluric Acid |

| CAS Number | 1189713-08-3[2] | 33868-03-0[7] |

| Molecular Formula | C₇H₅D₃N₄O₃[2] | C₇H₈N₄O₃[7] |

| Molecular Weight | 199.18 g/mol [2] | 196.16 g/mol [3] |

| Appearance | Light Grey Solid[8] | Crystalline solid[7] |

| Purity | ≥95-98%[3][9] | ≥98%[7] |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d9); ≤1% d0[9] | Not Applicable |

| Solubility | Soluble in DMSO and DMF[9] | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[9] |

| Storage | -20°C[7] | -20°C[7] |

| Stability | ≥ 4 years[7] | ≥ 4 years[7] |

Synthesis

A plausible synthetic route for 1,7-Dimethyluric Acid-d3 can be adapted from the known synthesis of 1,7-dimethyluric acid. The key step is the introduction of the deuterated methyl group.

Conceptual Synthesis Protocol

A direct preparation method for 1,7-dimethyluric acid involves the condensation of ethyl a-chloro-ß,ß-diethoxyacrylate with methylurea (B154334).[10] To synthesize the d3-labeled compound, deuterated methylurea (CD₃NHCONH₂) would be used as a starting material.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d9 Designs⢠| Studies on d9-Caffeine | Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine [d9designs.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,7-Dimethyluric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric Acid-d3 is the deuterium-labeled form of 1,7-Dimethyluric Acid, a primary metabolite of caffeine (B1668208). As a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of its unlabeled counterpart in biological matrices. This technical guide provides a comprehensive overview of the structure, properties, and relevant biological pathways of 1,7-Dimethyluric Acid-d3.

Chemical Structure and Properties

1,7-Dimethyluric Acid-d3 is a purine (B94841) derivative with a deuterated methyl group at the N1 position. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.

Table 1: Physicochemical Properties of 1,7-Dimethyluric Acid-d3 and its Non-Labeled Analog

| Property | 1,7-Dimethyluric Acid-d3 | 1,7-Dimethyluric Acid |

| Molecular Formula | C₇H₅D₃N₄O₃ | C₇H₈N₄O₃ |

| Molecular Weight | 199.18 g/mol | 196.16 g/mol |

| CAS Number | 1189713-08-3 | 33868-03-0 |

| Appearance | Off-white to light grey solid | White crystalline solid |

| Melting Point | >300°C | Decomposes around 382°C |

| Water Solubility | Slightly soluble (heated) | 8.49 g/L |

| Organic Solvent Solubility | Slightly soluble in DMSO (heated) | Data not readily available |

| pKa (Strongest Acidic) | Not available | 2.96 |

| logP | Not available | -0.81 |

Biological Significance and Metabolic Pathway

1,7-Dimethyluric Acid is a downstream metabolite of caffeine, formed primarily through the metabolism of paraxanthine, the major metabolite of caffeine in humans. The metabolic conversion is catalyzed by the cytochrome P450 enzyme CYP1A2 and xanthine (B1682287) oxidase. Understanding this pathway is crucial for studies on drug metabolism and drug-drug interactions involving these enzymes.

Experimental Protocols

While specific experimental protocols for 1,7-Dimethyluric Acid-d3 are not widely published, the following methodologies for the synthesis and analysis of its non-deuterated analog and similar compounds can be adapted.

Synthesis of 1,7-Dimethyluric Acid (Adaptable for d3 version)

A potential synthesis of 1,7-Dimethyluric Acid-d3 would follow a similar pathway to its non-deuterated counterpart, substituting a deuterated methylating agent. The following is a summarized procedure based on the synthesis of 1,7-Dimethyluric Acid[1]:

Workflow for the Synthesis of 1,7-Dimethyluric Acid

Methodology:

-

Condensation: Ethyl α-chloro-β,β-diethoxyacrylate is condensed with methylurea (for the d3 version, deuterated methylurea would be used) by heating the mixture.

-

Hydrolysis: The resulting intermediate is then subjected to alkaline hydrolysis using a potassium hydroxide (B78521) solution.

-

Acidification: The reaction mixture is cooled and acidified with glacial acetic acid to precipitate the 1,7-Dimethyluric Acid.

-

Isolation: The solid product is isolated by filtration, washed sequentially with water, ethanol, and ether, and then dried.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of 1,7-Dimethyluric Acid in biological samples is typically performed using reverse-phase HPLC coupled with mass spectrometry (MS) or UV detection. The use of 1,7-Dimethyluric Acid-d3 as an internal standard is crucial for accurate quantification.

Table 2: Example HPLC Parameters for the Analysis of Caffeine Metabolites

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 273 nm or Mass Spectrometry (ESI+) |

| Internal Standard | 1,7-Dimethyluric Acid-d3 |

Sample Preparation Workflow for Biological Samples

Conclusion

1,7-Dimethyluric Acid-d3 is an indispensable tool for researchers in drug metabolism and clinical chemistry. Its use as an internal standard allows for the reliable quantification of 1,7-Dimethyluric Acid, providing valuable insights into caffeine metabolism and the activity of key drug-metabolizing enzymes. The methodologies and data presented in this guide offer a foundational resource for the application of this important labeled compound in scientific research.

References

In-Depth Technical Guide: 1,7-Dimethyluric Acid-d3 (CAS No. 1189713-08-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric Acid-d3 (CAS: 1189713-08-3) is the deuterated form of 1,7-Dimethyluric acid, a major metabolite of caffeine (B1668208) and its primary metabolite, paraxanthine.[1][2] As a stable isotope-labeled internal standard, it serves as an indispensable tool in quantitative bioanalytical studies, particularly those employing mass spectrometry.[1] Its use allows for the precise and accurate measurement of its unlabeled counterpart in complex biological matrices such as plasma and urine, correcting for variability in sample preparation and instrument response.[3] This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in research.

Chemical and Physical Properties

1,7-Dimethyluric Acid-d3 is a labeled purine (B94841) derivative. The deuterium (B1214612) labels are located on one of the methyl groups, providing a distinct mass difference from the endogenous analyte for mass spectrometric analysis. Below is a summary of its key properties compiled from various suppliers.[2][4][5][]

| Property | Value |

| CAS Number | 1189713-08-3 |

| Molecular Formula | C₇H₅D₃N₄O₃ |

| Molecular Weight | 199.18 g/mol |

| Synonyms | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione, 1,7-DMUA-d3 |

| Appearance | Light Grey Solid |

| Melting Point | >300°C |

| Purity (typical) | ≥98% |

| Isotopic Purity | Typically ≥98% (d3) |

| Solubility | Soluble in DMSO |

| Storage | Recommended storage at 4°C or -20°C for long-term stability |

Metabolic Pathway of Caffeine

1,7-Dimethyluric acid is a downstream metabolite in the complex pathway of caffeine metabolism, which primarily occurs in the liver. The major initial step is the N3-demethylation of caffeine to paraxanthine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2. Paraxanthine is then further metabolized through several pathways. One of these pathways leads to the formation of 1,7-dimethyluric acid.

The following diagram illustrates the metabolic conversion of caffeine to 1,7-dimethyluric acid.

Experimental Protocols

The primary application of 1,7-Dimethyluric Acid-d3 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of caffeine and its metabolites. Below is a representative protocol synthesized from established methodologies for the analysis of these compounds in human plasma.[3][7][8]

Objective

To quantify the concentration of 1,7-dimethyluric acid and other caffeine metabolites in human plasma using LC-MS/MS with 1,7-Dimethyluric Acid-d3 as an internal standard.

Materials and Reagents

-

1,7-Dimethyluric Acid-d3 (Internal Standard)

-

Reference standards for caffeine and its metabolites (e.g., paraxanthine, theobromine, theophylline, 1,7-dimethyluric acid)

-

Human plasma (blank)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC vials

Workflow for Sample Preparation and Analysis

Detailed Method

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of reference standards and 1,7-Dimethyluric Acid-d3 in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solutions with methanol/water (50:50, v/v) to appropriate concentrations for spiking calibration standards and as the internal standard working solution.

-

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the 1,7-Dimethyluric Acid-d3 internal standard working solution.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes of interest (e.g., 5-95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Example):

-

1,7-Dimethyluric Acid: Precursor Ion (m/z) -> Product Ion (m/z)

-

1,7-Dimethyluric Acid-d3: Precursor Ion (m/z) -> Product Ion (m/z) (specific transitions to be optimized based on the instrument)

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 1,7-dimethyluric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data and Applications

The use of 1,7-Dimethyluric Acid-d3 as an internal standard is crucial for mitigating matrix effects and ensuring the reliability of pharmacokinetic and metabolic studies.

Logical Relationship in Quantitative Analysis

Conclusion

1,7-Dimethyluric Acid-d3 is a vital tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard enables the robust and reliable quantification of caffeine metabolism, which is essential for understanding drug disposition, enzyme activity (particularly CYP1A2), and the physiological effects of one of the world's most consumed psychoactive substances. The methodologies outlined in this guide provide a framework for the effective application of this compound in a research setting.

References

- 1. Cumhuriyet Science Journal » Submission » Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [csj.cumhuriyet.edu.tr]

- 2. scbt.com [scbt.com]

- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usbio.net [usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of 1,7-Dimethyluric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and manufacturing of 1,7-Dimethyluric Acid-d3 (1,7-DMUA-d3), a deuterated analog of a primary metabolite of caffeine (B1668208). This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based bioanalysis. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and analytical characterization, presented in a format tailored for researchers and professionals in drug development.

Introduction

1,7-Dimethyluric Acid-d3 (CAS No: 1189713-08-3) is the isotopically labeled form of 1,7-Dimethyluric acid, a metabolite of caffeine.[1][] The incorporation of a deuterium-labeled methyl group provides a distinct mass signature, making it an ideal internal standard for quantifying the non-labeled analyte in biological matrices. The synthesis of this compound requires a strategic approach to introduce the deuterium (B1214612) label efficiently and with high isotopic purity.

Proposed Synthetic Pathway

The synthesis of 1,7-Dimethyluric Acid-d3 can be adapted from established methods for the synthesis of the non-deuterated analog.[3] A plausible and efficient two-step synthetic route is proposed, starting from commercially available materials. The key is the use of a deuterated methylating agent to introduce the isotopic label.

The overall synthesis can be broken down into two main stages:

-

Stage 1: Synthesis of Methyl-d3-urea.

-

Stage 2: Condensation and cyclization to form 1,7-Dimethyluric Acid-d3.

A detailed workflow for this synthetic pathway is illustrated in the diagram below.

Caption: Synthetic workflow for 1,7-Dimethyluric Acid-d3.

Experimental Protocols

Stage 1: Synthesis of Methyl-d3-urea

Objective: To synthesize the deuterated precursor, Methyl-d3-urea.

Materials:

-

Methyl-d3-amine hydrochloride

-

Potassium cyanate

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl-d3-amine hydrochloride (1.0 eq) in deionized water.

-

Add potassium cyanate (1.1 eq) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to yield Methyl-d3-urea as a white crystalline solid.

Stage 2: Synthesis of 1,7-Dimethyluric Acid-d3

Objective: To synthesize 1,7-Dimethyluric Acid-d3 via condensation and cyclization.

Materials:

-

Methyl-d3-urea (from Stage 1)

-

Methylurea

-

Ethyl α-chloro-β,β-diethoxyacrylate

-

Potassium hydroxide (B78521) (KOH)

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

Procedure:

-

In a dry 100 mL round-bottom flask, combine Methyl-d3-urea (1.0 eq), methylurea (1.5 eq), and ethyl α-chloro-β,β-diethoxyacrylate (1.0 eq).

-

Heat the reaction mixture to 105°C for 30 minutes. Ethanol will be collected as a byproduct.

-

Cool the reaction mixture to 50°C and add an 8% potassium hydroxide solution.

-

Stir the mixture for 5 minutes, then dilute with deionized water.

-

Cool the solution to room temperature and acidify with glacial acetic acid to precipitate the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid sequentially with deionized water, ethanol, and diethyl ether.

-

Dry the product under vacuum to yield crude 1,7-Dimethyluric Acid-d3.

Purification and Characterization

Objective: To purify the crude product and confirm its identity and isotopic enrichment.

Purification: The crude 1,7-Dimethyluric Acid-d3 can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Characterization:

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment. The expected molecular weight for 1,7-Dimethyluric Acid-d3 is approximately 199.18 g/mol .[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium label. 1H NMR should show the absence of a signal for the N1-methyl group, while 2H NMR will show a signal corresponding to the deuterated methyl group.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of 1,7-Dimethyluric Acid-d3.

Table 1: Reagent Quantities and Reaction Conditions

| Step | Reagent | Molar Ratio (eq) | Key Reaction Parameters |

| Stage 1 | Methyl-d3-amine HCl | 1.0 | Temperature: 80-90°C |

| Potassium Cyanate | 1.1 | Time: 2-3 hours | |

| Stage 2 | Methyl-d3-urea | 1.0 | Temperature: 105°C |

| Methylurea | 1.5 | Time: 30 minutes | |

| Ethyl α-chloro-β,β-diethoxyacrylate | 1.0 | ||

| 8% KOH Solution | - | Cyclization/Hydrolysis | |

| Glacial Acetic Acid | - | Precipitation |

Table 2: Expected Yields and Purity

| Product | Theoretical Yield (based on 10 mmol scale) | Expected Actual Yield | Purity (after recrystallization) | Purity (after HPLC) | Isotopic Enrichment |

| Methyl-d3-urea | ~790 mg | 60-70% | >95% | >99% | >98% |

| 1,7-Dimethyluric Acid-d3 | ~1.99 g | 50-60% | >98% | >99.5% | >98% |

Biological Context: Caffeine Metabolism

1,7-Dimethyluric acid is a downstream metabolite in the complex pathway of caffeine metabolism in humans. The primary route of caffeine metabolism involves N-demethylation to paraxanthine, theobromine, and theophylline. Paraxanthine is then further metabolized to 1,7-dimethyluric acid. Understanding this pathway is crucial for interpreting data from pharmacokinetic studies using 1,7-Dimethyluric Acid-d3.

Caption: Simplified caffeine metabolism pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and manufacturing of 1,7-Dimethyluric Acid-d3. The proposed synthetic route is based on established chemical principles and offers a practical approach for producing this valuable isotopically labeled standard. The provided experimental protocols, quantitative data, and diagrams are intended to support researchers and drug development professionals in the application and potential in-house synthesis of this compound for advanced metabolic and pharmacokinetic studies. Adherence to rigorous purification and analytical characterization is paramount to ensure the quality and reliability of the final product for its intended use in regulated bioanalysis.

References

1,7-Dimethyluric Acid-d3 as a Caffeine Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208), a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. The resulting metabolites are excreted in urine and can serve as valuable biomarkers for assessing caffeine intake and metabolic enzyme activity. Among these metabolites, 1,7-Dimethyluric Acid (17U) is a significant downstream product. This technical guide provides a comprehensive overview of 1,7-Dimethyluric Acid as a caffeine metabolite, with a particular focus on the application of its deuterated stable isotope, 1,7-Dimethyluric Acid-d3, in quantitative analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical methodologies and metabolic pathways associated with caffeine.

Caffeine Metabolism and the Formation of 1,7-Dimethyluric Acid

Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver, with over 95% of its clearance attributed to the cytochrome P450 1A2 (CYP1A2) enzyme. The major metabolic pathway, accounting for approximately 80-90% of caffeine demethylation, is the conversion to paraxanthine (B195701) (1,7-dimethylxanthine). Paraxanthine is further metabolized to 1,7-dimethyluric acid.[1][2] This biotransformation is a key step in the clearance of caffeine from the body.

The metabolic cascade leading to the formation of 1,7-Dimethyluric Acid is depicted in the following signaling pathway diagram.

Quantitative Analysis of 1,7-Dimethyluric Acid

Accurate quantification of 1,7-Dimethyluric Acid in biological matrices such as urine and plasma is crucial for pharmacokinetic studies and for assessing CYP1A2 enzyme activity. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

The Role of 1,7-Dimethyluric Acid-d3 as an Internal Standard

In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision. 1,7-Dimethyluric Acid-d3, a deuterated analog of the target analyte, serves as an ideal internal standard. It shares identical chemical and physical properties with the endogenous 1,7-Dimethyluric Acid, meaning it behaves similarly during sample preparation and chromatographic separation. However, its slightly higher molecular weight allows it to be distinguished by the mass spectrometer. The use of 1,7-Dimethyluric Acid-d3 compensates for any analyte loss during sample processing and corrects for matrix effects that can suppress or enhance the ionization of the analyte. One study utilized 1,7-dimethyluric acid d3 as a surrogate internal standard in the analysis of caffeine metabolites in wastewater.[3]

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of 1,7-Dimethyluric Acid in urine using LC-MS/MS with 1,7-Dimethyluric Acid-d3 as an internal standard.

1. Sample Preparation

A robust sample preparation protocol is critical for removing interferences from the biological matrix and concentrating the analyte of interest.

A common and straightforward method for urine sample preparation involves a "dilute and shoot" approach.[1]

-

Step 1: Sample Thawing and Mixing: Frozen urine samples are thawed at room temperature and thoroughly mixed.

-

Step 2: Internal Standard Spiking: A known concentration of 1,7-Dimethyluric Acid-d3 internal standard solution is added to a specific volume of the urine sample.

-

Step 3: Dilution: The sample is diluted with a buffer, such as 25 mM ammonium (B1175870) formate (B1220265) adjusted to a specific pH (e.g., pH 2.75 with formic acid).[1]

-

Step 4: Centrifugation: The diluted sample is centrifuged to pellet any particulate matter.

-

Step 5: Supernatant Transfer: The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared sample is then analyzed using an LC-MS/MS system.

-

Liquid Chromatography (LC): The supernatant is injected onto an HPLC or UPLC column (e.g., a C18 column) to separate 1,7-Dimethyluric Acid from other urinary components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.5% acetic acid) and an organic component (e.g., acetonitrile) is typically used.[1]

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both 1,7-Dimethyluric Acid and its deuterated internal standard, 1,7-Dimethyluric Acid-d3.

Quantitative Data

The concentration of 1,7-Dimethyluric Acid in urine can vary significantly among individuals due to genetic factors influencing enzyme activity, as well as the amount and timing of caffeine consumption. Several studies have reported urinary concentrations of 1,7-Dimethyluric Acid.

| Study/Population | Matrix | Analyte | Concentration Range/Value | Unit |

| NHANES 2009-2010 | Spot Urine | 1,7-Dimethyluric Acid | Median (95% CI): 0.560 (0.497–0.620) to 58.6 (48.6–67.2) for all caffeine metabolites | µmol/L |

| NHANES 2009-2010 | Spot Urine | 1,7-Dimethyluric Acid | Median excretion rate: 0.423 (0.385–0.468) to 46.0 (40.7–50.2) for all caffeine metabolites | nmol/min |

| Six Subjects Study | Urine | 1,7-Dimethyluric Acid | Variable concentrations observed post-caffeine intake | µg/mL |

Note: The NHANES data represents a broad population and shows a wide range for all measured caffeine metabolites, not specifically for 1,7-Dimethyluric Acid alone.[4][5] A study involving six subjects showed varying urinary concentrations of 1,7-dimethyluric acid after caffeine intake, highlighting inter-individual differences.[6]

Conclusion

1,7-Dimethyluric Acid is a key metabolite in the caffeine metabolic pathway, and its accurate quantification provides valuable insights into caffeine metabolism and hepatic enzyme function. The use of the stable isotope-labeled internal standard, 1,7-Dimethyluric Acid-d3, in conjunction with LC-MS/MS, represents the state-of-the-art methodology for the reliable determination of this important biomarker in biological fluids. The detailed protocols and understanding of the metabolic pathways presented in this guide are intended to support researchers and drug development professionals in their studies of caffeine pharmacokinetics and beyond.

References

- 1. enghusen.dk [enghusen.dk]

- 2. Lab Chapter 7.4 [people.whitman.edu]

- 3. zhugenyang.com [zhugenyang.com]

- 4. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,7-Dimethyluric Acid-d3 for Researchers and Drug Development Professionals

Introduction

1,7-Dimethyluric Acid-d3 is a deuterated analog of 1,7-Dimethyluric acid, a key metabolite of caffeine (B1668208).[1] Its primary application in research and drug development lies in its use as an internal standard for the accurate quantification of 1,7-Dimethyluric acid and other caffeine metabolites in biological matrices. This technical guide provides comprehensive information on suppliers, pricing, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Supplier and Pricing Information

The following table summarizes the currently available suppliers of 1,7-Dimethyluric Acid-d3, along with their catalog numbers, and pricing information. Please note that pricing is subject to change and may require registration or login on the supplier's website for the most up-to-date information.

| Supplier | Catalog Number | Purity | Available Quantity | List Price |

| LGC Standards | TRC-D479697-1MG | Not specified | 1 mg | Login required[2] |

| Pharmaffiliates | PA STI 035190 | High Purity | Not specified | Login required[3] |

| Santa Cruz Biotechnology | sc-219433 | Not specified | Not specified | Contact for pricing |

| United States Biological | 010634 | Highly Purified | 1 mg | $509[4] |

| Reagentia | R008WNT,1mg | Not specified | 1 mg | € 2,685.64[5] |

Technical Specifications:

-

Molecular Formula: C₇H₅D₃N₄O₃[1]

-

Molecular Weight: 199.18 g/mol [1]

-

Synonyms: 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[1]

Caffeine Metabolism Pathway

1,7-Dimethyluric acid is a downstream metabolite of caffeine. Understanding this pathway is crucial for designing experiments that utilize 1,7-Dimethyluric Acid-d3. The major metabolic pathway of caffeine primarily occurs in the liver and involves a series of demethylation and oxidation steps.

Caption: Major metabolic pathways of caffeine in humans.

Experimental Protocols

1,7-Dimethyluric Acid-d3 is predominantly used as an internal standard in LC-MS/MS methods for the quantification of caffeine and its metabolites in biological fluids like urine and plasma. Below are detailed protocols adapted from published literature.[6][7][8]

Quantification of Caffeine Metabolites in Human Urine

This protocol provides a robust method for the simultaneous determination of caffeine and its major metabolites in human urine samples.

a. Materials and Reagents:

-

1,7-Dimethyluric Acid-d3 (Internal Standard)

-

Reference standards for caffeine and its metabolites

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine samples

b. Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex for 30 seconds.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.

-

Prepare a working internal standard solution of 1,7-Dimethyluric Acid-d3 in 50:50 methanol:water.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the internal standard working solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at 2-5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The specific gradient should be optimized for the separation of all target analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor and product ion transitions for 1,7-Dimethyluric acid and its deuterated internal standard need to be optimized on the specific mass spectrometer being used. A starting point would be:

-

1,7-Dimethyluric acid: m/z 197.1 -> 140.1

-

1,7-Dimethyluric Acid-d3: m/z 200.1 -> 143.1

-

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

-

d. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (1,7-Dimethyluric Acid-d3).

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of 1,7-Dimethyluric acid in the unknown samples is then determined from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of caffeine metabolites using 1,7-Dimethyluric Acid-d3 as an internal standard.

Caption: LC-MS/MS experimental workflow.

Conclusion

1,7-Dimethyluric Acid-d3 is an essential tool for researchers and drug development professionals studying caffeine metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data. This guide provides a comprehensive overview of its procurement and application, enabling scientists to confidently incorporate this stable isotope-labeled standard into their analytical workflows. For research use only, not for diagnostic or therapeutic use.[1]

References

- 1. scbt.com [scbt.com]

- 2. 1,7-Dimethyluric Acid-d3 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. 1,7-Dimethyluric Acid-d3 (1 x 1 mg) | Reagentia [reagentia.eu]

- 6. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. enghusen.dk [enghusen.dk]

Technical Guide: Storage and Stability of 1,7-Dimethyluric Acid-d3

This guide provides an in-depth overview of the recommended storage and stability conditions for 1,7-Dimethyluric Acid-d3, a deuterated metabolite of caffeine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or for other research purposes.

Introduction

1,7-Dimethyluric Acid-d3 is the deuterated analog of 1,7-Dimethyluric Acid, a primary metabolite of caffeine.[1][2] The incorporation of deuterium (B1214612) isotopes (d3) on one of the methyl groups provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Understanding its storage and stability is critical to ensure the accuracy and reproducibility of experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of 1,7-Dimethyluric Acid-d3 is presented in the table below.

| Property | Value |

| Chemical Name | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione |

| Synonyms | 1,7-DMU-d3 |

| CAS Number | 1189713-08-3 |

| Molecular Formula | C₇H₅D₃N₄O₃ |

| Molecular Weight | 199.18 g/mol |

| Appearance | Light Grey Solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMSO |

Recommended Storage Conditions

The recommended storage conditions for 1,7-Dimethyluric Acid-d3, as compiled from various suppliers, are summarized below. Adherence to these conditions is crucial for maintaining the integrity of the compound over time.

| Condition | Temperature | Duration |

| Long-term Storage | -20°C | ≥ 4 years (for the non-deuterated form)[1] |

| Short-term Storage | 2-8°C (Refrigerator) | Suitable for brief periods |

| Shipping | Ambient Temperature | Generally stable for the duration of shipping |

Stability Profile

While specific, long-term stability studies on 1,7-Dimethyluric Acid-d3 are not extensively published in the public domain, the stability of its non-deuterated analog, 1,7-Dimethyluric Acid, is reported to be at least four years when stored at -20°C.[1]

The deuterium labeling on the methyl group is on a non-exchangeable position, which imparts high isotopic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can contribute to increased metabolic stability.

Thermal Stability

Based on the available data for the non-deuterated form and general characteristics of similar purine (B94841) compounds, 1,7-Dimethyluric Acid-d3 is expected to be a thermally stable solid. A safety data sheet for a heavily isotopically labeled analog of 1,7-Dimethyluric acid indicates good thermal stability, with no decomposition observed under normal use conditions.

Stability in Solution

Once dissolved, particularly in protic solvents, the stability of the compound may be reduced compared to its solid state. It is recommended to prepare solutions fresh and store them at low temperatures for short durations. For longer-term storage of solutions, freezing at -20°C or -80°C is advisable. The stability in specific solvents should be validated experimentally if it is a critical parameter for the intended application.

Experimental Protocols

General Handling Workflow

The following diagram illustrates a standard workflow for the handling and use of 1,7-Dimethyluric Acid-d3 in a research setting.

Stability Assessment Protocol

A logical workflow for assessing the stability of 1,7-Dimethyluric Acid-d3 under specific conditions is outlined below. This protocol can be adapted based on the experimental requirements.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,7-Dimethyluric Acid-d3 is not widely available, the SDS for structurally related compounds, such as 1,3-Dimethyluric Acid, indicates that they are not classified as hazardous substances. However, standard laboratory safety precautions should always be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Relationship of Stability Factors

The stability of 1,7-Dimethyluric Acid-d3 is influenced by several interconnected factors. The following diagram illustrates these relationships.

Conclusion

1,7-Dimethyluric Acid-d3 is a stable isotopically labeled compound that is essential for various bioanalytical applications. For optimal long-term stability, it is recommended to store the solid compound at -20°C. Solutions should be prepared fresh, and for storage, they should be kept at low temperatures. While specific stability data for the deuterated form is limited, information from its non-deuterated analog and general chemical principles provide a strong basis for its handling and storage to ensure its integrity and performance in research applications.

References

Certificate of Analysis for 1,7-Dimethyluric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile for 1,7-Dimethyluric Acid-d3, a deuterated analog of the caffeine (B1668208) metabolite, 1,7-Dimethyluric Acid. This document is intended to serve as a detailed reference for researchers and professionals in drug development and metabolic studies, offering insights into its quality attributes and the methodologies for its analysis.

Certificate of Analysis (Representative)

Below is a representative Certificate of Analysis, summarizing the key quality control data for a typical batch of 1,7-Dimethyluric Acid-d3.

Table 1: Product Information

| Parameter | Specification |

| Product Name | 1,7-Dimethyluric Acid-d3 |

| Catalog Number | USB-010634 |

| Lot Number | B20251201 |

| CAS Number | 1189713-08-3[][2][3] |

| Molecular Formula | C₇H₅D₃N₄O₃[2][3] |

| Molecular Weight | 199.18 g/mol [][2][3] |

| Synonyms | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[2][3] |

Table 2: Analytical Data

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | Light Grey to White Solid[3] | Conforms |

| Purity (HPLC) | HPLC-UV | ≥97.0% | 99.2% |

| Identity (¹H NMR) | NMR Spectroscopy | Conforms to Structure | Conforms |

| Identity (Mass Spec) | ESI-MS | Conforms to Molecular Weight | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation | 99.5% |

| Solubility | Visual Inspection | Soluble in DMSO[3] | Conforms |

| Melting Point | Capillary Method | >300°C[][3] | Conforms |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of 1,7-Dimethyluric Acid-d3 is determined using a reversed-phase HPLC method with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 287 nm[4].

-

Injection Volume: 10 µL.

-

Procedure: A sample solution of known concentration (approximately 1 mg/mL in a suitable solvent like DMSO) is prepared and injected into the HPLC system. The peak area of the main component is integrated and compared to the total area of all peaks to calculate the purity.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of 1,7-Dimethyluric Acid-d3 is confirmed by ¹H NMR spectroscopy. The absence of a proton signal at the deuterated methyl position and the presence of other expected proton signals confirm the identity and isotopic labeling.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired and analyzed for chemical shifts, multiplicities, and integrations, which are then compared to the expected spectrum for 1,7-Dimethyluric Acid-d3.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight and assess the isotopic purity of the compound.

-

Instrumentation: A mass spectrometer with an ESI source, typically coupled to an LC system.

-

Ionization Mode: Positive or Negative ion mode can be used.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For 1,7-Dimethyluric Acid-d3, the expected [M+H]⁺ ion would be at m/z 200.19. The relative abundance of this ion compared to the unlabeled species ([M+H]⁺ at m/z 197.17) is used to calculate the isotopic purity.

Visualizations

Caffeine Metabolism Pathway

1,7-Dimethyluric acid is a key metabolite in the human metabolism of caffeine. The following diagram illustrates the metabolic pathway leading to its formation.[][5]

Quality Control Workflow for 1,7-Dimethyluric Acid-d3

The following diagram outlines the typical workflow for the quality control analysis of a batch of 1,7-Dimethyluric Acid-d3.

References

In-depth Technical Guide: 1,7-Dimethyluric Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,7-Dimethyluric Acid-d3, a deuterated isotopologue of the caffeine (B1668208) metabolite, 1,7-Dimethyluric acid. This document collates available data on its chemical and physical properties, metabolic pathway, and safety information. Due to the limited availability of a specific Safety Data Sheet (SDS) for 1,7-Dimethyluric Acid-d3, this guide also draws upon information from its non-deuterated counterpart and related isomers to provide a thorough understanding of its safety profile.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 1,7-Dimethyluric Acid-d3 and its non-deuterated form.

Table 1: Chemical Identity of 1,7-Dimethyluric Acid-d3

| Property | Value |

| Chemical Name | 1,7-Dimethyluric Acid-d3 |

| Synonyms | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione |

| CAS Number | 1189713-08-3 |

| Molecular Formula | C₇H₅D₃N₄O₃ |

| Molecular Weight | 199.18 g/mol |

Table 2: Physical and Chemical Properties of 1,7-Dimethyluric Acid (Non-deuterated)

| Property | Value |

| Appearance | White to off-white or light grey solid |

| Melting Point | >300 °C |

| Solubility | Soluble in DMSO |

| Storage Temperature | 2-8°C |

Metabolic Pathway: Caffeine Metabolism

1,7-Dimethyluric Acid is a major metabolite of caffeine. The metabolic pathway primarily occurs in the liver and involves several key enzymatic steps. Understanding this pathway is crucial for researchers studying caffeine pharmacokinetics and metabolism.

Caffeine is first metabolized by cytochrome P450 enzymes, predominantly CYP1A2, into three primary dimethylxanthines: paraxanthine (B195701) (the major metabolite), theobromine, and theophylline. Paraxanthine is then further metabolized to 1,7-dimethyluric acid.

Below is a diagram illustrating the metabolic conversion of caffeine to 1,7-Dimethyluric Acid.

Safety and Handling

Table 3: Hazard Identification and Handling Recommendations

| Hazard Class | Classification | Precautionary Statements |

| GHS Classification | Not a hazardous substance or mixture | None |

| Handling | - Avoid dust formation.- Avoid breathing dust, fumes, gas, mist, vapors, spray.- Use only in a well-ventilated area.- Wear protective gloves, eye protection, and face protection. | - Store in a dry, well-ventilated place.- Keep container tightly closed. |

| First Aid Measures | - Inhalation: Move person into fresh air. If not breathing, give artificial respiration.- Skin Contact: Wash off with soap and plenty of water.- Eye Contact: Flush eyes with water as a precaution.- Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. | - Consult a physician if symptoms persist. |

Toxicological Data:

No specific quantitative toxicological data, such as LD50 values, for 1,7-Dimethyluric Acid-d3 were found in the public domain. The available information for related dimethyluric acid isomers suggests a low toxicity profile.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of 1,7-Dimethyluric Acid-d3 are not available in the reviewed literature. For researchers planning to conduct such studies, standard OECD guidelines for the testing of chemicals should be followed. These would typically include:

-

Acute Oral Toxicity (OECD 423): To determine the short-term toxicity of a single oral dose.

-

Dermal Irritation/Corrosion (OECD 404): To assess the potential for skin irritation.

-

Eye Irritation/Corrosion (OECD 405): To assess the potential for eye irritation.

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): To evaluate the mutagenic potential of the substance.

The workflow for a general toxicological assessment is outlined in the diagram below.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Researchers and laboratory personnel should always consult the most current safety information provided by the supplier before handling this chemical and adhere to all applicable safety regulations and best practices.

Methodological & Application

Application Notes and Protocols for the Use of 1,7-Dimethyluric Acid-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,7-Dimethyluric Acid-d3 as an internal standard in the quantitative analysis of various analytes, particularly caffeine (B1668208) and its metabolites, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

1,7-Dimethyluric Acid-d3 is the deuterated form of 1,7-Dimethyluric acid, a metabolite of caffeine.[1] Its utility as an internal standard is rooted in its chemical and physical similarity to the analytes of interest, allowing it to mimic the behavior of the target compounds during sample preparation, chromatography, and ionization. This minimizes variations and improves the accuracy and precision of quantification.[2] The stable isotope label ensures it is distinguishable from the endogenous analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.

Applications

1,7-Dimethyluric Acid-d3 is primarily employed as an internal standard in bioanalytical methods for the quantification of:

-

Caffeine and its major metabolites: This includes paraxanthine, theobromine, and theophylline (B1681296) in biological matrices such as plasma, urine, and hair.[3][4]

-

Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of caffeine and related compounds.[5]

-

Biomarker research: 1,7-Dimethyluric acid is a biomarker of caffeine consumption, and its accurate measurement is crucial in metabolic phenotyping studies.[6]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅D₃N₄O₃ |

| Molecular Weight | 199.18 g/mol [7] |

| CAS Number | 1189713-08-3[7] |

| Synonyms | 7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione[7] |

Quantitative Data

Mass Spectrometry Parameters

The following table outlines typical Multiple Reaction Monitoring (MRM) transitions for relevant analytes when using 1,7-Dimethyluric Acid-d3 as an internal standard. These values may require optimization based on the specific instrument and experimental conditions.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |

| 1,7-Dimethyluric Acid-d3 (Internal Standard) | 200.1 | 143.1 | Positive |

| 1,7-Dimethyluric Acid | 197.1 | 140.0 | Positive |

| Caffeine | 195.1 | 138.1 | Positive |

| Paraxanthine (1,7-Dimethylxanthine) | 181.1 | 124.1 | Positive |

| Theobromine (3,7-Dimethylxanthine) | 181.1 | 138.1 | Positive |

| Theophylline (1,3-Dimethylxanthine) | 181.1 | 124.1 | Positive |

Note: The MRM transition for 1,7-Dimethyluric Acid-d3 is proposed based on the fragmentation of the non-labeled compound and the addition of 3 Da to the precursor ion and the likely unfragmented deuterated methyl group.

Calibration Curve Concentrations

The following table provides a general range for calibration standards in plasma and urine. The specific concentrations should be adapted based on the expected analyte levels in the samples.

| Analyte | Matrix | Calibration Range |

| Caffeine | Plasma | 5 - 5000 ng/mL |

| Paraxanthine | Plasma | 5 - 5000 ng/mL |

| Theobromine | Plasma | 5 - 5000 ng/mL |

| Theophylline | Plasma | 5 - 5000 ng/mL |

| Caffeine Metabolites | Urine | 10 - 10000 ng/mL |

Experimental Protocols

Protocol 1: Analysis of Caffeine and Metabolites in Human Urine

This protocol is adapted for the quantification of caffeine and its metabolites in human urine samples.

5.1.1. Materials and Reagents

-

1,7-Dimethyluric Acid-d3

-

Reference standards for caffeine, paraxanthine, theobromine, and theophylline

-

HPLC-grade methanol (B129727) and acetonitrile (B52724)

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Blank human urine

5.1.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the 1,7-Dimethyluric Acid-d3 stock solution with methanol/water (1:1, v/v).

5.1.3. Sample Preparation

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 90 µL of blank urine (for calibration curve) or urine sample.

-

Add 10 µL of the appropriate working standard solution (for calibration curve) or methanol/water (for samples).

-

Add 10 µL of the 1 µg/mL 1,7-Dimethyluric Acid-d3 internal standard working solution to all tubes.

-

Vortex briefly.

-

Add 900 µL of acetonitrile to precipitate proteins and other macromolecules.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject 5-10 µL into the LC-MS/MS system.

5.1.4. LC-MS/MS Conditions

-

LC System: HPLC or UHPLC system

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B (linear gradient)

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B (linear gradient)

-

7.1-9 min: 5% B (re-equilibration)

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: As listed in Table 4.1.

Protocol 2: Analysis of Caffeine and Paraxanthine in Human Plasma

This protocol is suitable for the analysis of caffeine and its primary metabolite, paraxanthine, in plasma.

5.2.1. Materials and Reagents

-

As in Protocol 5.1, with the substitution of blank human plasma for urine.

5.2.2. Preparation of Solutions

-

As in Protocol 5.1.

5.2.3. Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.

-

Add 10 µL of the 1 µg/mL 1,7-Dimethyluric Acid-d3 internal standard working solution.

-

Add 150 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Inject 5-10 µL into the LC-MS/MS system. For higher sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the initial mobile phase.

5.2.4. LC-MS/MS Conditions

-

As in Protocol 5.1.

Visualizations

Caffeine Metabolic Pathway

The following diagram illustrates the major metabolic pathways of caffeine in humans, leading to the formation of 1,7-Dimethyluric Acid.

Caption: Major metabolic pathways of caffeine.

Experimental Workflow for Urine Sample Analysis

This diagram outlines the key steps in the experimental workflow for the analysis of caffeine metabolites in urine using 1,7-Dimethyluric Acid-d3 as an internal standard.

Caption: Workflow for urine sample analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Showing Compound 1,7-Dimethyluric acid (FDB027886) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lab Chapter 7.4 [people.whitman.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 1,7-Dimethyluric Acid in Urine using Isotope Dilution Mass Spectrometry with 1,7-Dimethyluric Acid-d3

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1,7-Dimethyluric Acid in urine using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a stable isotope-labeled internal standard, 1,7-Dimethyluric Acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology described herein is intended for researchers, scientists, and drug development professionals investigating caffeine (B1668208) metabolism and related pharmacokinetics.

Introduction

1,7-Dimethyluric acid is a key metabolite of caffeine, and its quantification in biological matrices such as urine provides valuable insights into caffeine metabolism and the activity of enzymes like xanthine (B1682287) oxidase.[1] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantitative analysis, offering high specificity and accuracy.[2] By introducing a known amount of an isotopically labeled version of the analyte (in this case, 1,7-Dimethyluric Acid-d3) into the sample, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable results. This protocol outlines a straightforward "dilute and shoot" sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Experimental

Materials and Reagents

-

1,7-Dimethyluric Acid analytical standard

-

1,7-Dimethyluric Acid-d3 internal standard

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid

Instrumentation

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Preparation of Stock Solutions and Standards

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,7-Dimethyluric Acid and 1,7-Dimethyluric Acid-d3 in methanol.

-

Working Standard Solutions: Serially dilute the 1,7-Dimethyluric Acid stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the 1,7-Dimethyluric Acid-d3 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 14,000 rpm for 10 minutes.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 50 µL of the Internal Standard Working Solution.

-

Add 900 µL of LC-MS grade water with 0.1% formic acid to the tube.

-

Vortex the mixture thoroughly.

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific precursor and product ions, as well as the optimal collision energies, should be determined empirically on the instrument being used. The table below provides the theoretical precursor ions and suggested starting points for optimization.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 1,7-Dimethyluric Acid | 197.1 | To be determined | To be determined |

| 1,7-Dimethyluric Acid-d3 | 200.1 | To be determined | To be determined |

Data Presentation

The quantitative data for the analysis of 1,7-Dimethyluric Acid should be summarized in a clear and structured table. The following is an example of the expected performance of the method.

| Parameter | Result |

| Calibration Curve Range | 1 - 1000 ng/mL |

| R² | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ | 85 - 115% |

| Precision at LLOQ (CV%) | < 15% |

| Accuracy (Low, Mid, High QC) | 90 - 110% |

| Precision (Low, Mid, High QC) (CV%) | < 10% |

Mandatory Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the metabolic pathway of caffeine, highlighting the formation of 1,7-Dimethyluric Acid.

Experimental Workflow

The diagram below outlines the major steps in the experimental protocol for the analysis of 1,7-Dimethyluric Acid.

References

Application Note: High-Throughput Analysis of Caffeine and its Major Metabolites in Human Plasma by LC-MS/MS

References

- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantitation of 1,7-Dimethyluric Acid in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,7-Dimethyluric Acid (1,7-DMU) in human urine. 1,7-DMU is a major metabolite of caffeine (B1668208) and theophylline (B1681296), making its accurate measurement critical for pharmacokinetic studies, therapeutic drug monitoring, and assessing cytochrome P450 enzyme activity.[1][2][3] The method employs a simple "dilute-and-shoot" sample preparation protocol and utilizes a stable isotope-labeled (deuterated) internal standard (1,7-Dimethyluric Acid-d3) to ensure high accuracy and precision by correcting for matrix effects and procedural variability.[4][5][6][7] The total analysis time is under 12 minutes per sample, making it suitable for high-throughput clinical and research laboratories.[8]

Introduction

1,7-Dimethyluric Acid (1,7-DMU) is a purine (B94841) derivative and a primary metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[3][9] In humans, caffeine is metabolized primarily in the liver, with a key pathway involving the N3-demethylation to paraxanthine (B195701) (1,7-dimethylxanthine), which is subsequently oxidized to 1,7-DMU by cytochrome P450 enzymes, particularly CYP1A2 and CYP2A6.[1][2] Therefore, the urinary concentration of 1,7-DMU serves as a valuable biomarker for caffeine metabolism and can be used to phenotype enzyme activity.[2]

Accurate quantitation of urinary biomarkers requires a method that is both sensitive and robust, capable of overcoming the inherent variability of the urine matrix. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is the gold standard for LC-MS/MS-based quantitation.[7] The SIL-IS co-elutes with the analyte and behaves identically during sample preparation and ionization, thus providing effective correction for any variations. This application note presents a fully detailed protocol for the quantitation of 1,7-DMU in urine using 1,7-Dimethyluric Acid-d3 as an internal standard.

Metabolic Pathway of Caffeine

The following diagram illustrates the primary metabolic pathway from caffeine to 1,7-Dimethyluric Acid.

Experimental Workflow

The analytical process follows a streamlined workflow from sample receipt to data analysis, optimized for efficiency and accuracy.

Detailed Experimental Protocol

Materials and Reagents

-

Analytes: 1,7-Dimethyluric Acid (≥98% purity), 1,7-Dimethyluric Acid-d3 (≥98% purity, 98% isotopic purity).

-

Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade).

-

Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, 1.5 mL polypropylene (B1209903) tubes, HPLC vials with inserts.

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent system.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column.

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,7-DMU and 1,7-DMU-d3 in water with a small amount of ammonium (B1175870) hydroxide (B78521) to aid dissolution. Store at -20°C.

-

Working Internal Standard (IS) Solution (1 µg/mL): Dilute the 1,7-DMU-d3 stock solution in 50:50 (v/v) acetonitrile/water.

-

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of 1,7-DMU working solution into a pooled blank urine matrix to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

Sample Preparation Protocol

-

Thaw frozen urine samples to room temperature and vortex for 15 seconds.

-

Centrifuge the samples at 4,000 x g for 5 minutes to pellet any particulate matter.

-

In a clean 1.5 mL tube, combine 970 µL of LC-MS grade water and 20 µL of the urine supernatant.

-

Add 10 µL of the 1 µg/mL working IS solution (1,7-DMU-d3) to the diluted urine.

-

Vortex the mixture for 10 seconds.

-

Transfer the final solution to an HPLC vial for analysis.

LC-MS/MS Method

Table 1: UPLC Conditions

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | |

| 0.0 - 0.5 min | 2% B |

| 0.5 - 1.5 min | 2% to 95% B |

| 1.5 - 2.5 min | 95% B |

| 2.5 - 2.6 min | 95% to 2% B |

| 2.6 - 3.5 min | 2% B (Re-equilibration) |

Table 2: Mass Spectrometer Conditions | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 55 psi | | Curtain Gas | 35 psi | | Temperature | 500°C | | IonSpray Voltage | 5500 V | | Dwell Time | 50 ms | | MRM Transitions | | | Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) | | 1,7-Dimethyluric Acid | 195.1 | 138.1 | 25 | | 1,7-Dimethyluric Acid-d3 (IS) | 198.1 | 141.1 | 25 |

Results and Performance Characteristics

The method was validated for linearity, precision, and accuracy according to standard bioanalytical guidelines.

Linearity

The calibration curve was linear over the concentration range of 10-5000 ng/mL. The curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.

Table 3: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 10 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy | 96.5% - 104.2% of nominal |

| Precision (%CV) | ≤ 8.5% |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Medium, High) in quintuplicate over three separate days.

Table 4: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LQC | 30 | 5.8 | 102.7 | 7.2 | 101.5 |

| MQC | 300 | 4.1 | 98.9 | 5.5 | 99.3 |

| HQC | 3000 | 3.5 | 101.2 | 4.8 | 100.8 |

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantitation of 1,7-Dimethyluric Acid in human urine. The "dilute-and-shoot" sample preparation minimizes the potential for analyte loss and reduces sample processing time.[10] The use of a deuterated internal standard ensures high accuracy and precision, making the method well-suited for large-scale clinical research and epidemiological studies where robust and high-throughput analysis is required.[11]

References

- 1. Human Metabolome Database: Showing metabocard for 1,7-Dimethyluric acid (HMDB0011103) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. An LC-MS/MS method to profile urinary mercapturic acids, metabolites of electrophilic intermediates of occupational and environmental toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enghusen.dk [enghusen.dk]

- 9. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Theophylline Analysis Using 1,7-Dimethyluric Acid-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline (B1681296) is a methylxanthine drug utilized for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Accurate quantification of theophylline in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides detailed protocols for the sample preparation of theophylline for analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing 1,7-Dimethyluric Acid-d3 as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical methods, as it effectively compensates for variability during sample preparation and analysis.[1]

The following sections detail two common and effective sample preparation techniques: Protein Precipitation and Liquid-Liquid Extraction. Additionally, representative quantitative data from studies analyzing theophylline are summarized to provide an expectation of method performance.

Experimental Protocols

Protocol 1: Protein Precipitation

This protocol describes a straightforward and rapid method for the extraction of theophylline from plasma samples.

Materials:

-

Blank plasma (with appropriate anticoagulant, e.g., EDTA)[1][2]

-

Theophylline reference standard

-

1,7-Dimethyluric Acid-d3 internal standard (IS)

-

Acetonitrile (B52724), HPLC grade[1]

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 13,000 rpm and 4°C[1]

-

Nitrogen evaporator

Procedure:

-

Sample Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the 1,7-Dimethyluric Acid-d3 internal standard working solution. For calibration standards and quality control samples, spike with the appropriate concentration of theophylline standard solution.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.[1]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[1]

-

Injection: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[1]

Protocol 2: Liquid-Liquid Extraction

This protocol offers a more selective sample clean-up method compared to protein precipitation.

Materials:

-

Blank plasma (with appropriate anticoagulant, e.g., sodium heparin)[3]